2,7-Dimethoxy-9H-fluoren-9-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethoxy-9H-fluoren-9-one oxime is an organic compound with the molecular formula C15H13NO3 It is a derivative of fluorenone, characterized by the presence of two methoxy groups at the 2 and 7 positions and an oxime group at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9H-fluoren-9-one oxime typically involves the following steps:
Starting Material: The synthesis begins with 2,7-Dimethoxy-9H-fluoren-9-one.
Oximation: The key step involves the conversion of the ketone group at the 9 position to an oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-9H-fluoren-9-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted fluorenone derivatives.
Scientific Research Applications
2,7-Dimethoxy-9H-fluoren-9-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-9H-fluoren-9-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxy-9H-fluoren-9-one: Lacks the oxime group, making it less reactive in certain chemical reactions.
9H-Fluoren-9-one oxime: Lacks the methoxy groups, affecting its solubility and reactivity.
Uniqueness
2,7-Dimethoxy-9H-fluoren-9-one oxime is unique due to the presence of both methoxy and oxime groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
299443-44-0 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(2,7-dimethoxyfluoren-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C15H13NO3/c1-18-9-3-5-11-12-6-4-10(19-2)8-14(12)15(16-17)13(11)7-9/h3-8,17H,1-2H3 |
InChI Key |
JXJWUGYSTWEARC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.